molecular formula C20H24N4O3S B2512691 3-(4-methanesulfonylphenyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide CAS No. 1797874-50-0

3-(4-methanesulfonylphenyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide

Cat. No.: B2512691
CAS No.: 1797874-50-0
M. Wt: 400.5
InChI Key: OIIUICLYOUFMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methanesulfonylphenyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for professional laboratory use. Its molecular structure incorporates two key pharmacophoric elements: a methanesulfonylphenyl group and a 2-methylpyrazolo[1,5-a]pyrimidine moiety . The methanesulfonylphenyl unit is a feature found in compounds known to act as inhibitors of targets like glycine transporters (GlyT1), which are relevant in the investigation of neurological and psychiatric disorders such as schizophrenia and cognitive deficits . The pyrazolopyrimidine scaffold is a privileged structure in drug discovery, known for its ability to interact with kinase enzymes . For instance, related pyrazolopyrimidine derivatives have been developed as potent and selective inhibitors of kinases like JAK1, which plays a critical role in cytokine signaling and is a target in oncology and inflammatory disease research . This combination of structural features makes this compound a promising candidate for researchers exploring novel therapeutic agents, particularly in the fields of oncology and neuroscience . Its potential mechanism of action may involve the modulation of key signaling pathways or neurotransmitter systems, providing a valuable tool for probing complex biological processes and validating new drug targets. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-15-12-19-22-13-17(14-24(19)23-15)4-3-11-21-20(25)10-7-16-5-8-18(9-6-16)28(2,26)27/h5-6,8-9,12-14H,3-4,7,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIUICLYOUFMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Phenylpropanoic Acid

Route 1: Direct Sulfonation

  • Starting Material : 3-Phenylpropanoic acid.
  • Reagents : Methanesulfonic acid or methanesulfonyl chloride.
  • Conditions :
    • Sulfonation at 0–5°C in dichloromethane with catalytic sulfuric acid.
    • Reaction time: 12–24 hours.
  • Yield : 65–70% after recrystallization (ethanol/water).

Route 2: Chlorosulfonation Follow by Methoxylation

  • Step 1 : Chlorosulfonation of 3-phenylpropanoic acid using chlorosulfonic acid at 0°C.
  • Step 2 : Nucleophilic substitution with sodium methoxide in methanol at reflux.
  • Yield : 60–68%.

Industrial-Scale Optimization

  • Continuous Flow Reactors : Improve heat control during exothermic sulfonation.
  • Purification : Crystallization with activated charcoal to remove byproducts.

Synthesis of 3-(2-Methylpyrazolo[1,5-a]Pyrimidin-6-Yl)Propylamine

Pyrazolo[1,5-a]Pyrimidine Core Formation

Cyclocondensation Method :

  • Starting Materials : 5-Amino-1H-pyrazole and β-ketoester (e.g., ethyl acetoacetate).
  • Conditions :
    • Reflux in acetic acid (12 hours).
    • Catalyzed by p-toluenesulfonic acid (PTSA).
  • Yield : 75–80% for 2-methylpyrazolo[1,5-a]pyrimidine.

Modification at Position 6 :

  • Friedel-Crafts Alkylation : React pyrazolo[1,5-a]pyrimidine with 3-chloropropylamine in the presence of AlCl₃.
  • Yield : 50–55% after column chromatography (silica gel, ethyl acetate/hexane).

Propylamine Side Chain Introduction

Nucleophilic Substitution :

  • Reagents : 3-Bromopropylphthalimide and K₂CO₃ in DMF.
  • Conditions : 80°C for 8 hours.
  • Deprotection : Hydrazine hydrate in ethanol to remove phthalimide.
  • Overall Yield : 40–45%.

Amide Coupling to Form the Target Compound

Activation of Carboxylic Acid

Reagents :

  • EDCl/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole.
  • Solvent : Dichloromethane or DMF.
  • Conditions : Room temperature, 24 hours.

Coupling with Amine Segment

  • Molar Ratio : 1:1.2 (acid:amine).
  • Base : Triethylamine or DIPEA.
  • Yield : 70–75% after purification via flash chromatography.

Industrial Production and Scalability

Batch vs. Continuous Processes

  • Batch Reactors : Suitable for small-scale synthesis (≤10 kg).
  • Continuous Flow : Enhances yield (80–85%) by optimizing residence time and temperature.

Quality Control Metrics

  • Purity : ≥98% (HPLC, C18 column, acetonitrile/water gradient).
  • Impurity Profile : ≤0.5% residual solvents (GC-MS).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.42 (s, 1H, pyrimidine-H), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 3.21 (s, 3H, SO₂CH₃).
  • HRMS : m/z calculated for C₂₃H₂₇N₅O₃S [M+H]⁺: 478.1865; found: 478.1862.

X-ray Crystallography

  • Confirms regioselectivity of pyrazolo[1,5-a]pyrimidine substitution.

Challenges and Optimization Opportunities

Regioselectivity in Heterocycle Synthesis

  • Issue : Competing formation of 5- vs. 6-substituted pyrazolo[1,5-a]pyrimidine.
  • Solution : Use bulky directing groups (e.g., tert-butyl ester) to favor 6-substitution.

Sulfonation Byproducts

  • Mitigation : Slow addition of sulfonating agent and strict temperature control.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylphenyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(4-methanesulfonylphenyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonylphenyl group can interact with active sites of enzymes, inhibiting their activity, while the pyrazolopyrimidine moiety can bind to receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Sulfonyl Groups : The target compound’s methanesulfonylphenyl group may confer stronger electron-withdrawing effects compared to the 3-fluorobenzenesulfonamido group in , influencing binding to hydrophobic enzyme pockets.
  • Chiral Centers : Analogues with chiral substituents (e.g., acetylhydrazones in ) exhibit enhanced bioactivity, suggesting stereochemistry optimization could benefit the target compound.

Biological Activity

3-(4-Methanesulfonylphenyl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide (CAS No. 1797874-50-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O3_{3}S
  • Molecular Weight : 400.5 g/mol
  • Structure : The compound features a methanesulfonyl group attached to a phenyl ring and a pyrazolopyrimidine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The presence of the pyrazolopyrimidine structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Inhibition of COX Enzymes

Research indicates that compounds with similar structures often act as non-selective COX inhibitors. For example, derivatives of pyrazolopyrimidine have been shown to reduce inflammation in animal models by inhibiting COX-1 and COX-2 pathways, leading to decreased prostaglandin synthesis .

Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of related compounds and found that they significantly reduced carrageenan-induced paw edema in rats, suggesting a similar potential for this compound .

Analgesic Properties

In addition to anti-inflammatory effects, compounds in this class have demonstrated analgesic properties in various models. The mechanism is believed to involve modulation of pain pathways through COX inhibition and possibly other targets such as nitric oxide synthase.

Study on Pyrazolopyrimidine Derivatives

A comparative study on several pyrazolopyrimidine derivatives highlighted their effectiveness in reducing pain and inflammation. The study reported that specific modifications to the chemical structure enhanced efficacy and reduced side effects .

CompoundED50 (µmol/kg)Mechanism
LASSBio-93097.8Non-selective COX inhibitor
This compoundTBDTBD

Q & A

Q. What synthetic methodologies are optimal for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with coupling the methanesulfonylphenyl and pyrazolo[1,5-a]pyrimidinyl moieties. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like DMF or DCM at 0–25°C .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical parameters : Control reaction temperature to prevent decomposition of the pyrazolo-pyrimidine core; monitor pH during coupling to avoid side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

A combination of techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Q. What physicochemical properties must be characterized prior to in vitro studies?

Key properties include:

  • Solubility : Test in PBS, DMSO, and ethanol; pyrazolo-pyrimidine derivatives often show limited aqueous solubility, requiring DMSO stock solutions .
  • Stability : Evaluate degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature) via accelerated stability studies .
  • LogP : Determine experimentally using shake-flask or HPLC methods to predict membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Focus on modifying functional groups while retaining the core pyrazolo-pyrimidine scaffold:

  • Methanesulfonyl group : Replace with sulfonamide or carboxylic acid to alter hydrogen-bonding interactions .
  • Propyl linker : Vary chain length (C2–C4) or introduce branching to optimize spatial orientation .
  • 2-Methyl substitution : Test analogs with bulkier substituents (e.g., ethyl, phenyl) to enhance hydrophobic binding . Example SAR Table:
ModificationBiological Activity (IC50)Reference
2-Methyl (parent)150 nM
2-Ethyl90 nM
Sulfonamide replacement220 nM

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC50 values)?

  • Cross-validate assays : Use orthogonal methods (e.g., fluorescence polarization vs. enzymatic activity assays) to confirm target engagement .
  • Control for off-target effects : Include counter-screens against related enzymes/receptors (e.g., kinase panels for pyrazolo-pyrimidine derivatives) .
  • Standardize conditions : Ensure consistent buffer pH, temperature, and co-factor concentrations across studies .

Q. How can the mechanism of action be elucidated for this compound?

  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
  • Cellular assays : RNA-seq or proteomics to identify downstream pathways affected by treatment .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to visualize binding modes (see analogous structures in ).

Q. What methodologies optimize pharmacokinetic properties for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; >10% free fraction is ideal for efficacy .
  • Formulation : Develop nanoemulsions or cyclodextrin complexes to improve solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.